

Eleutheroside C CAS number and molecular formula

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Compound of Interest		
Compound Name:	Eleutheroside C	
Cat. No.:	B100360	Get Quote

An In-depth Technical Guide to **Eleutheroside C**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutheroside C, a glycoside identified by the CAS number 15486-24-5, represents an intriguing yet understudied molecule within the broader family of eleutherosides. While extensive research has focused on other members of this family, such as Eleutherosides B and E, for their adaptogenic and neuroprotective properties, **Eleutheroside C** remains largely unexplored. This technical guide provides a comprehensive overview of the current knowledge on **Eleutheroside C**, including its chemical identity. Due to the limited direct research on **Eleutheroside C**, this guide also presents data on the closely related compound, Ethyl α -D-glucoside, to infer potential biological activities and mechanisms of action, particularly in the context of dermatology and tissue regeneration. This document aims to serve as a foundational resource to stimulate and guide future research into the pharmacological potential of **Eleutheroside C**.

Chemical Identity and Properties

Eleutheroside C is chemically known as Ethyl α -D-galactoside. Its fundamental properties are summarized in the table below.



Property	Value	
CAS Number	15486-24-5[1]	
Molecular Formula	C ₈ H ₁₆ O ₆ [2]	
Molecular Weight	208.21 g/mol [2]	
Synonyms	Ethyl α-D-galactopyranoside[3]	

Overview of Eleutherosides

Eleutherosides are a diverse group of chemical compounds primarily isolated from the roots of Eleutherococcus senticosus, commonly known as Siberian ginseng.[4] These compounds are considered the main active constituents responsible for the plant's adaptogenic, immunomodulatory, and neuroprotective effects. The eleutheroside family includes various chemical structures, such as phenylpropanoids (Eleutherosides B, D, E) and triterpenoid saponins. While Eleutherosides B and E are the most studied, other members like **Eleutheroside C** have been identified but have not been the subject of extensive pharmacological investigation.

Potential Biological Activity: Insights from a Structural Analog

Direct studies on the biological activity of **Eleutheroside C** are scarce. However, significant research on its structural isomer, Ethyl α -D-glucoside, offers valuable insights into its potential therapeutic applications. Ethyl α -D-glucoside has demonstrated notable effects on human dermal fibroblasts, suggesting a potential role for **Eleutheroside C** in dermatology and tissue regeneration.

Proliferation of Human Dermal Fibroblasts

Studies have shown that Ethyl α -D-glucoside can increase the proliferation of normal human dermal fibroblasts (NHDF). In one study, a concentration of 0.48 μ M of Ethyl α -D-glucoside resulted in a 121.0% increase in NHDF proliferation compared to untreated cells. This suggests that **Eleutheroside C** may possess similar mitogenic properties on dermal fibroblasts, a key cell type in wound healing and skin rejuvenation.



Stimulation of Collagen Synthesis

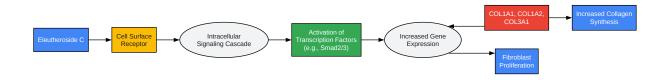
Beyond cell proliferation, Ethyl α -D-glucoside has been found to significantly increase the production of type I collagen in NHDFs. At a concentration of 0.048 μ M, it led to a 159.6% increase in collagen I production. Furthermore, it has been shown to upregulate the mRNA expression of type I collagen genes (COL1A1 and COL1A2) and a type III collagen gene (COL3A1). This pro-collagen activity highlights a potential application for **Eleutheroside C** in anti-aging skincare and therapies for conditions characterized by collagen loss.

Upregulation of Growth Factors

The mechanism behind the observed effects of Ethyl α -D-glucoside involves the upregulation of key growth factors. Specifically, it has been shown to increase the mRNA expression of fibroblast growth factor I and VII. These growth factors are pivotal in cell proliferation, migration, and tissue repair.

Postulated Signaling Pathway for Eleutheroside C in Dermal Fibroblasts

Based on the activities of its glucoside analog and known pathways of collagen synthesis, a hypothetical signaling pathway for **Eleutheroside C** in dermal fibroblasts can be proposed. This pathway likely involves the activation of transcription factors that regulate the expression of collagen and other extracellular matrix proteins.



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Caption: Hypothetical signaling pathway of **Eleutheroside C** in dermal fibroblasts.

Experimental Protocols



While specific protocols for **Eleutheroside C** are not readily available, the following methodologies, adapted from studies on Ethyl α -D-glucoside and general fibroblast research, can serve as a starting point for future investigations.

Cell Culture

Normal Human Dermal Fibroblasts (NHDFs) are cultured in fibroblast basal medium supplemented with growth factors, antibiotics, and fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay

NHDFs are seeded in 96-well plates and treated with varying concentrations of **Eleutheroside C**. Cell proliferation can be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial activity as an indicator of cell viability and proliferation.

Collagen Quantification

The amount of collagen produced by treated NHDFs can be quantified using a Sirius Red/Fast Green collagen staining kit. This colorimetric method allows for the differential determination of collagen and non-collagenous proteins.

Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR)

To analyze gene expression, total RNA is extracted from treated NHDFs. qRT-PCR can then be performed to measure the mRNA levels of target genes such as COL1A1, COL1A2, COL3A1, and fibroblast growth factors.

Future Directions and Conclusion

The existing data on Ethyl α -D-glucoside strongly suggests that **Eleutheroside C** holds significant, yet untapped, potential as a bioactive compound, particularly in the field of dermatology. Future research should focus on:

• Isolation and Purification: Developing efficient methods for the isolation and purification of **Eleutheroside C** from its natural sources, such as Polianthes tuberosa.



- In Vitro Validation: Directly investigating the effects of **Eleutheroside C** on human dermal fibroblast proliferation and collagen synthesis to confirm the activities inferred from its glucoside analog.
- Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by Eleutheroside C.
- In Vivo Studies: Evaluating the efficacy of **Eleutheroside C** in animal models of skin aging and wound healing.

In conclusion, while **Eleutheroside C** remains an under-researched molecule, the available evidence from its structural analog provides a compelling rationale for its further investigation. This technical guide serves as a call to the scientific community to explore the promising therapeutic potential of **Eleutheroside C**.

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